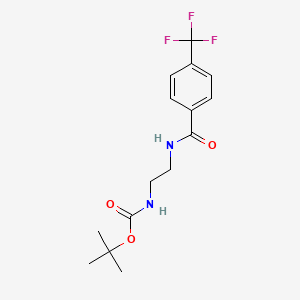

tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate

Description

tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate is a synthetic intermediate widely used in medicinal chemistry and drug discovery. Its structure features a tert-butyl carbamate group linked to an ethylamine backbone, which is further acylated with a 4-(trifluoromethyl)benzamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable for targeting enzymes or receptors requiring hydrophobic interactions .

Properties

IUPAC Name |

tert-butyl N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O3/c1-14(2,3)23-13(22)20-9-8-19-12(21)10-4-6-11(7-5-10)15(16,17)18/h4-7H,8-9H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQRZMFSCLMPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to obtain the desired product in excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate serves as a versatile building block. It is used in the synthesis of more complex molecules and as a reagent in various chemical reactions. The trifluoromethyl group enhances the lipophilicity of the compound, making it a valuable intermediate in drug development and materials science.

Biology

The compound exhibits significant potential in biological research:

- Enzyme Inhibition : Studies indicate that it can inhibit specific enzymes, which may be beneficial in therapeutic contexts. Its mechanism involves binding to active sites of enzymes or receptors, modulating their activity .

- Anticancer Activity : Research has shown that derivatives of this compound demonstrate antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their efficacy against breast cancer cells (MDA-MB-231), showing promising results with IC50 values indicating effective inhibition .

- Anti-inflammatory Properties : A series of related compounds were synthesized and tested for anti-inflammatory activity, demonstrating inhibition percentages comparable to established anti-inflammatory drugs like indomethacin in carrageenan-induced edema models .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating high-performance materials with specific functionalities, such as enhanced thermal stability and chemical resistance .

Case Studies Overview

| Case Study | Focus Area | Findings |

|---|---|---|

| GIST Treatment | Advanced gastrointestinal stromal tumors | Significant tumor regression observed |

| Inflammatory Disorders | Chronic inflammation treatment | Reduced pain levels and improved mobility |

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Note: The 132% yield for compound 4c is unusual and may reflect a calculation or purification artifact .

Solubility and Bioavailability

- Analog 10c : Incorporation of a pyrazolo-pyrimidine scaffold and PEG-like chains improves solubility (logP ~1.8), critical for in vivo applications .

- Analog 20 : Ethoxyethoxyethyl chain enhances water solubility, facilitating biological assays .

Key Research Findings

Role of Trifluoromethyl Groups : The 4-(trifluoromethyl)benzamide moiety in the target compound significantly enhances binding to hydrophobic enzyme pockets, as evidenced by HDAC inhibition studies .

Impact of Heterocyclic Substituents : Thiophene (4a) and furan (4d) analogs exhibit varied pharmacokinetics, with thiophene derivatives showing longer half-lives in vivo .

Synthetic Efficiency : Coupling reagents like HBTU and PyBOP consistently achieve high yields (>85%) across analogs, underscoring their reliability in carbamate syntheses .

Biological Activity

tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- IUPAC Name : tert-butyl N-(2-[2-amino-4-(trifluoromethyl)anilino]ethyl)carbamate

- Molecular Formula : C14H20F3N3O2

- Molecular Weight : 319.33 g/mol

- CAS Number : 215655-42-8

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for the compound's efficacy in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to therapeutic outcomes .

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit potential as enzyme inhibitors. The carbamate moiety can undergo hydrolysis, leading to the formation of active amine derivatives that may inhibit various enzymes involved in metabolic pathways.

Antibacterial Activity

A study on related carbamate derivatives demonstrated significant antibacterial properties against strains such as E. coli and B. cereus. The compounds showed low toxicity while maintaining high levels of activity compared to control agents . Although specific data for this compound is limited, its structural similarities suggest potential antibacterial effects.

Anti-inflammatory Activity

Research involving similar carbamate derivatives has shown promising anti-inflammatory effects. Compounds were evaluated using the carrageenan-induced rat paw edema model, revealing inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin . This suggests that this compound may also possess anti-inflammatory properties.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Study Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Antibacterial | Active against E. coli, B. cereus | |

| Anti-inflammatory | Inhibition rates of 39%-54% |

Case Studies

- Neuroprotective Effects : A study on aromatic carbamates highlighted their neuroprotective capabilities, suggesting that similar compounds could mitigate neurodegeneration by inhibiting harmful pathways . While direct studies on this compound are lacking, its structural characteristics imply potential neuroprotective effects.

- Synthesis and Evaluation : The synthesis of related carbamate derivatives has been documented, showcasing their biological evaluation for various activities including antibacterial and anti-inflammatory effects. These studies provide a framework for understanding the potential applications of this compound in therapeutic contexts .

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Amide Coupling : React 4-(trifluoromethyl)benzoic acid with ethylenediamine using coupling agents like EDCI/HOBt in DMF to form the benzamidoethyl intermediate.

Boc Protection : Treat the intermediate with di-tert-butyl dicarbonate (Boc anhydride) in a base (e.g., triethylamine) to introduce the tert-butyl carbamate group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the product.

Key quality checks include HPLC purity (>95%) and NMR (e.g., disappearance of amine protons post-Boc protection) .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Employ a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of Boc-protected amine (1.4 ppm, singlet for tert-butyl group) and benzamido protons (aromatic signals at ~7.8 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (calculated using PubChem data).

- FT-IR : Identify carbamate C=O stretching (~1690 cm⁻¹) and amide N-H bending (~1550 cm⁻¹).

Cross-validate results with X-ray crystallography if crystalline forms are obtained (e.g., as in related carbamate derivatives ).

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Most tert-butyl carbamates are stable at room temperature but degrade above 150°C.

- Hydrolytic Sensitivity : Avoid prolonged exposure to moisture; store in a desiccator under inert gas (N₂/Ar). Stability in solvents (e.g., DMSO, DMF) should be tested via HPLC over 72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:

- Factors : Temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (EDCI: 1.0–1.5 equiv).

- Response Variables : Yield, purity, and reaction time.

Leverage statistical models (e.g., ANOVA) to identify optimal conditions. For continuous-flow synthesis, integrate COMSOL Multiphysics simulations to model heat/mass transfer, as demonstrated in flow-chemistry optimizations .

Q. How can computational tools aid in understanding the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate energy barriers for Boc deprotection under acidic conditions (e.g., trifluoroacetic acid).

- Molecular Dynamics (MD) : Simulate interactions with enzymes or receptors using crystal structure data from related carbamates (e.g., hydrogen-bonding patterns in solid-state assemblies ).

Validate predictions with in situ FT-IR or Raman spectroscopy during reactions .

Q. How should researchers address discrepancies in spectral data during characterization?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with PubChem’s predicted spectra (using tools like ACD/Labs).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete Boc protection or hydrolysis products).

- Crystallography : Resolve ambiguous peaks by growing single crystals (if feasible) and performing X-ray diffraction, as done for structurally similar carbamates .

Q. What strategies are recommended for studying the compound’s stability under reactive conditions (e.g., in catalytic reactions)?

Methodological Answer:

- Real-Time Monitoring : Use UV-Vis spectroscopy to track degradation kinetics in the presence of catalysts (e.g., Pd/C).

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and acidic/basic environments, then analyze via HPLC-MS to identify degradation pathways.

Reference SDS data for structurally analogous compounds to predict reactivity (e.g., sensitivity to strong oxidizers ).

Data Contradiction Analysis

Q. How can conflicting data on reaction yields be resolved?

Methodological Answer:

- Reproducibility Checks : Ensure consistent solvent drying (e.g., molecular sieves for DMF) and reagent quality (e.g., Boc anhydride purity >98%).

- Byproduct Analysis : Use GC-MS to detect volatile side products (e.g., tert-butanol from Boc hydrolysis).

- Literature Comparison : Cross-reference with published protocols for tert-butyl carbamate syntheses, noting deviations in stoichiometry or workup procedures .

Q. What steps should be taken if computational predictions conflict with experimental reaction outcomes?

Methodological Answer:

- Parameter Calibration : Re-examine DFT functional choices (e.g., B3LYP vs. M06-2X) and solvent models (PCM vs. SMD).

- Experimental Validation : Perform kinetic isotope effect (KIE) studies to confirm rate-determining steps.

- Machine Learning : Train models on high-quality datasets (e.g., Reaxys entries) to refine predictions, as seen in AI-driven reaction optimizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.